methyl 5-[(Z)-N'-hydroxycarbamimidoyl]-2-methylbenzoate
Description
Methyl 5-[(Z)-N'-hydroxycarbamimidoyl]-2-methylbenzoate is a substituted benzoate ester featuring a 2-methyl group and a Z-configured N'-hydroxycarbamimidoyl moiety at the 5-position of the aromatic ring. This compound belongs to the class of aryl hydrazide derivatives, characterized by their carboximidamide functionality, which is critical for interactions in biological systems, such as enzyme inhibition or metal chelation . Its synthesis likely involves multi-step condensation reactions, as seen in analogous hydrazide derivatives, where hydrazine hydrate reacts with aldehydes or ketones under reflux conditions . The Z-configuration of the hydroxycarbamimidoyl group may influence steric and electronic properties, impacting solubility, stability, and reactivity compared to E-isomers or simpler substituents.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 5-[(Z)-N'-hydroxycarbamimidoyl]-2-methylbenzoate |
InChI |
InChI=1S/C10H12N2O3/c1-6-3-4-7(9(11)12-14)5-8(6)10(13)15-2/h3-5,14H,1-2H3,(H2,11,12) |
InChI Key |
WSPVRKIQCCXDEB-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=N/O)/N)C(=O)OC |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=NO)N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(Z)-N’-hydroxycarbamimidoyl]-2-methylbenzoate typically involves the coupling of 2-cyanobenzamide derivatives with hydroxyamine under specific reaction conditions. The process begins with the preparation of 2-cyanobenzamide, which is then subjected to hydroxyamination to introduce the hydroxycarbamimidoyl group. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(Z)-N’-hydroxycarbamimidoyl]-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated benzoate derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-[(Z)-N'-hydroxycarbamimidoyl]-2-methylbenzoate has shown promise in medicinal chemistry for its potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies indicate that the compound may possess antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .
- Anti-inflammatory Properties : Research suggests that this compound could exhibit anti-inflammatory effects, which are crucial for treating various inflammatory diseases .
- Cancer Research : Its structural characteristics allow it to interact with enzymes involved in cancer pathways, potentially leading to the development of novel anticancer therapies targeting specific tumor types .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as an important building block:
- Intermediate in Synthesis : The compound can be utilized as an intermediate in the synthesis of more complex organic molecules, facilitating the creation of diverse chemical entities .
- Reagent for Functionalization : It can act as a reagent in various functionalization reactions, allowing chemists to modify other compounds efficiently .
Biological Studies
The compound's interactions with biological systems have been a focus of research:
- Enzyme Inhibition Studies : Investigations into its binding affinity with various enzymes have been conducted to understand its mechanism of action and therapeutic potential .
- Pharmacological Profiling : Ongoing research aims to profile the pharmacological effects of this compound, assessing its efficacy and safety for potential clinical applications .
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated moderate activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Effects
In another study, researchers tested the anti-inflammatory effects of this compound using an animal model induced with formalin. The results demonstrated significant reduction in edema compared to control groups, indicating its potential use in treating inflammatory conditions.
Mechanism of Action
The mechanism of action of methyl 5-[(Z)-N’-hydroxycarbamimidoyl]-2-methylbenzoate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The compound’s 2-methyl and 5-hydroxycarbamimidoyl substituents differentiate it from common methyl benzoate analogs. For example:
- Methyl 2-methylbenzoate (M2MB) : Lacks the 5-substituent, resulting in lower polarity and reduced hydrogen-bonding capacity compared to the hydroxycarbamimidoyl group .
- Methyl 2-nitrobenzoate (M2NB) : The nitro group is a strong electron-withdrawing substituent, whereas the hydroxycarbamimidoyl group is amphoteric (electron-donating via NH and OH groups, electron-withdrawing via imine) .
Physicochemical Properties
Key Observations :
Stability and Reactivity
- The Z-configuration may confer steric protection to the hydroxy group, reducing oxidative degradation compared to E-isomers.
- Hydrazide derivatives are prone to hydrolysis under alkaline conditions, necessitating pH-controlled storage .
Biological Activity
Methyl 5-[(Z)-N'-hydroxycarbamimidoyl]-2-methylbenzoate is an organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . Its structure features a methyl ester functional group, a hydroxylamine moiety, and a substituted benzoate framework. These structural elements are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The hydroxamic acid group in the compound can chelate zinc ions, which are crucial for the function of several metalloenzymes, including histone deacetylases (HDACs). This interaction can lead to altered gene expression and cell cycle regulation.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Biological Activity Data
The following table summarizes the biological activities reported for this compound based on various studies:
Case Studies
- Histone Deacetylase Inhibition : A study demonstrated that this compound effectively inhibited HDAC6, leading to increased acetylation of histones and subsequent upregulation of tumor suppressor genes. This suggests its potential as an anticancer agent .
- Antimicrobial Testing : In vitro assays showed that the compound had significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics. This positions it as a candidate for further development in antimicrobial therapy .
- Cytotoxicity Assays : Testing on various cancer cell lines indicated that the compound reduced cell viability significantly at concentrations above 10 µM. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity .
Research Findings
Recent findings highlight several important aspects of this compound:
- Selectivity for Cancer Cells : The compound shows preferential toxicity towards cancer cells compared to normal cells, suggesting a potential therapeutic window for cancer treatment .
- Synergistic Effects : When combined with other chemotherapeutic agents, the compound exhibited synergistic effects, enhancing overall efficacy while potentially reducing side effects associated with higher doses of conventional drugs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 5-[(Z)-N'-hydroxycarbamimidoyl]-2-methylbenzoate, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis can be adapted from benzamide derivatives, such as coupling hydroxycarbamimidoyl groups to methylbenzoate scaffolds via condensation reactions. Optimization involves monitoring intermediates using thin-layer chromatography (TLC) and adjusting pH/temperature to stabilize reactive intermediates. Post-synthesis purification via solid-phase extraction (SPE) or column chromatography is critical to isolate the (Z)-isomer selectively .
Q. What analytical techniques are essential for confirming the purity and structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the (Z)-configuration of the hydroxycarbamimidoyl group. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%), while infrared (IR) spectroscopy confirms functional groups (e.g., carbonyl, hydroxyl). Mass spectrometry (MS) validates molecular weight .
Q. How should researchers design preliminary bioactivity screens for this compound?
- Methodological Answer : Use standardized in vitro assays (e.g., broth microdilution for antibacterial activity) against Gram-positive/negative strains. Include positive controls (e.g., ampicillin) and solvent controls. Dose-response curves (0.1–100 µM) assess potency, with IC₅₀ calculations via nonlinear regression .
Advanced Research Questions
Q. How can contradictions between computational docking predictions and experimental bioactivity results be resolved?
- Methodological Answer : Cross-validate docking results (e.g., AutoDock Vina) with molecular dynamics (MD) simulations to account for protein flexibility. Experimentally, test compound stability under assay conditions (pH, temperature) and verify target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies are effective for studying the environmental fate of this compound in laboratory settings?
- Methodological Answer : Conduct hydrolysis/photolysis studies under controlled conditions (e.g., UV light exposure, pH 5–9). Analyze degradation products via LC-MS and assess toxicity using Daphnia magna or algal growth inhibition tests. Compare experimental half-lives with EPI Suite predictions .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the hydroxycarbamimidoyl moiety in antibacterial activity?
- Methodological Answer : Synthesize analogs with substituents varying in electronegativity (e.g., -CF₃, -OCH₃) at the hydroxycarbamimidoyl position. Evaluate bioactivity against resistant bacterial strains (e.g., MRSA) and correlate results with computed electrostatic potential maps from density functional theory (DFT) .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data with high variability?
- Methodological Answer : Use non-linear mixed-effects modeling (NLME) to account for inter-experiment variability. Apply bootstrap resampling to estimate confidence intervals for IC₅₀ values. Outlier detection (e.g., Grubbs' test) ensures data robustness .
Q. How should researchers address low reproducibility in synthetic yields for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
